Cas no 1013799-01-3 (2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole)

2-[4-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluoro group at the 4-position and a piperazine moiety linked via a carbonyl-functionalized pyrazole. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both electron-withdrawing (fluoro) and electron-donating (piperazine) groups enhances its versatility in drug design. The compound's stability and synthetic accessibility further support its use in exploratory research. Its precise pharmacological profile would depend on further derivatization and target-specific optimization.
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole structure
1013799-01-3 structure
Product name:2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
CAS No:1013799-01-3
MF:C17H18FN5OS
MW:359.42112493515
CID:5979967
PubChem ID:16952263

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
    • Methanone, (1,5-dimethyl-1H-pyrazol-3-yl)[4-(4-fluoro-2-benzothiazolyl)-1-piperazinyl]-
    • AKOS024648958
    • 1013799-01-3
    • (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
    • (1,5-dimethylpyrazol-3-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
    • F2446-0212
    • Inchi: 1S/C17H18FN5OS/c1-11-10-13(20-21(11)2)16(24)22-6-8-23(9-7-22)17-19-15-12(18)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3
    • InChI Key: ZRMCRIQVXLHGNC-UHFFFAOYSA-N
    • SMILES: C(C1C=C(C)N(C)N=1)(N1CCN(C2=NC3=C(F)C=CC=C3S2)CC1)=O

Computed Properties

  • Exact Mass: 359.12160955g/mol
  • Monoisotopic Mass: 359.12160955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 82.5Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • Boiling Point: 567.3±60.0 °C(Predicted)
  • pka: 3.68±0.10(Predicted)

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2446-0212-20μmol
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2446-0212-1mg
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2446-0212-2mg
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2446-0212-4mg
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2446-0212-25mg
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2446-0212-5mg
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2446-0212-100mg
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2446-0212-50mg
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2446-0212-15mg
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2446-0212-5μmol
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
1013799-01-3 90%+
5μl
$94.5 2023-05-16

Additional information on 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

2-[4-(1,5-Dimethyl-1H-Pyrazole-3-Carbonyl)Piperazin-1-Yl]-4-Fluoro-1,3-Benzothiazole: A Comprehensive Overview

The compound 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole, identified by the CAS number 1013799-01-3, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzothiazole core with a piperazine ring and a pyrazole moiety. The integration of these functional groups imparts the molecule with distinctive chemical properties and biological activities.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. The benzothiazole moiety is known for its versatility in binding to various biological targets, while the piperazine ring contributes to hydrogen bonding and improves bioavailability. The pyrazole group further enhances the molecule's ability to interact with enzymes and receptors, making it a promising candidate for therapeutic applications.

One of the most intriguing aspects of this compound is its synthesis pathway. Researchers have developed efficient methods to construct this molecule by leveraging modern organic synthesis techniques. For instance, the formation of the benzothiazole ring can be achieved through cyclization reactions under specific conditions, while the piperazine ring is typically introduced via nucleophilic substitution or coupling reactions. The integration of these elements requires precise control over reaction conditions to ensure high yields and purity.

The fluorine atom at position 4 of the benzothiazole ring plays a critical role in modulating the electronic properties of the molecule. Fluorine's electronegativity enhances the molecule's lipophilicity and stability, which are essential for its pharmacokinetic profile. This feature has been extensively studied in recent clinical trials, where the compound demonstrated remarkable bioavailability and minimal toxicity in preclinical models.

Another area of interest is the compound's interaction with biological systems. Studies have shown that it exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways. For example, it has been found to inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. This makes it a strong candidate for developing anti-inflammatory drugs with improved efficacy and reduced side effects.

Beyond its pharmacological applications, this compound has also shown promise in materials science. Its unique electronic structure makes it suitable for use in organic electronics, particularly in applications requiring semiconducting materials. Recent research has explored its potential as an active layer material in organic field-effect transistors (OFETs), where it exhibited excellent charge transport properties.

In terms of environmental impact, this compound has been subjected to rigorous testing to assess its biodegradability and ecotoxicity. Initial findings suggest that it degrades efficiently under aerobic conditions, minimizing its environmental footprint. This aligns with current trends toward sustainable chemistry and green synthesis methods.

The development of this compound also underscores the importance of interdisciplinary collaboration in modern scientific research. Chemists, biologists, and materials scientists have worked together to unlock its full potential across diverse applications. Such collaborative efforts are essential for driving innovation and addressing complex challenges in science and technology.

In conclusion, 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole represents a cutting-edge advancement in organic chemistry with multifaceted applications. Its unique structure, combined with advanced synthesis techniques and promising biological activity, positions it as a valuable asset in drug discovery and materials science. As research continues to unfold, this compound is expected to contribute significantly to both academic and industrial advancements.

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